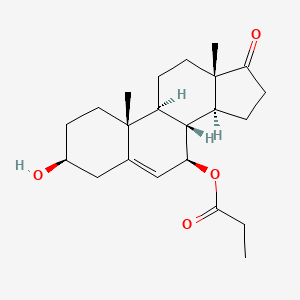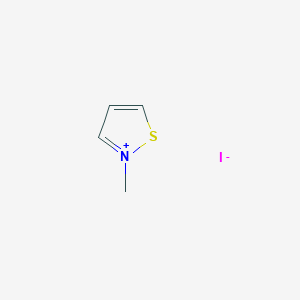
2-Methyl-isothiazolium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-isothiazolium iodide is an organic compound that belongs to the class of isothiazoles. Isothiazoles are heterocyclic compounds containing a five-membered ring with nitrogen and sulfur atoms. This compound is known for its antimicrobial properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-isothiazolium iodide can be synthesized through several methods. One common method involves the reaction of 2-methyl-isothiazole with iodine in the presence of a suitable solvent. The reaction typically occurs under mild conditions, and the product is isolated through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and concentration to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-isothiazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted isothiazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-isothiazolium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other isothiazole derivatives.
Biology: Employed in studies related to antimicrobial activity due to its effectiveness against bacteria and fungi.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and antifungal treatments.
Wirkmechanismus
The antimicrobial activity of 2-Methyl-isothiazolium iodide is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption is facilitated by the compound’s ability to form reactive intermediates that interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylisothiazolinone: Another isothiazole derivative with similar antimicrobial properties.
Chloromethylisothiazolinone: Known for its use in combination with methylisothiazolinone as a biocide.
Benzisothiazolinone: Used in industrial applications for its antimicrobial activity.
Uniqueness
2-Methyl-isothiazolium iodide is unique due to its specific structure, which imparts distinct reactivity and antimicrobial properties. Its iodine component enhances its effectiveness as a biocide compared to other isothiazole derivatives .
Eigenschaften
CAS-Nummer |
2939-06-2 |
|---|---|
Molekularformel |
C4H6INS |
Molekulargewicht |
227.07 g/mol |
IUPAC-Name |
2-methyl-1,2-thiazol-2-ium;iodide |
InChI |
InChI=1S/C4H6NS.HI/c1-5-3-2-4-6-5;/h2-4H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OIUTWDMAQRYYEV-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=CS1.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


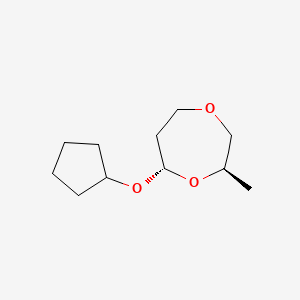
![1-[4-methoxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxa n-2-yl]oxy-phenyl]ethanone](/img/structure/B13817621.png)

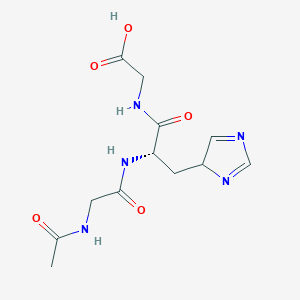
![10-Methoxyspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13817638.png)

![N~4~,N~4~,2,3-Tetramethyl[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13817643.png)
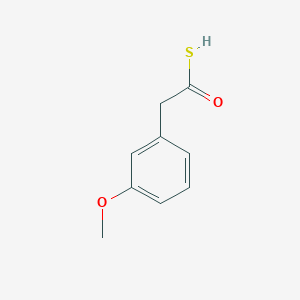
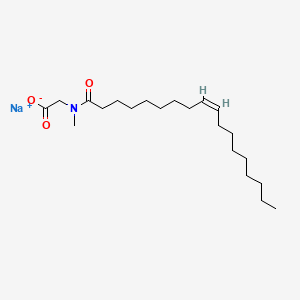
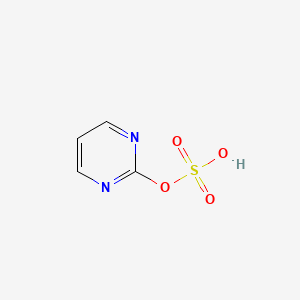
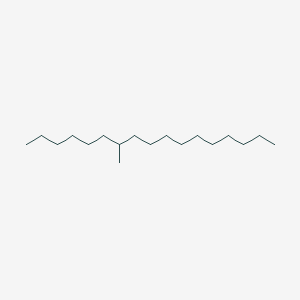

![4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13817689.png)
